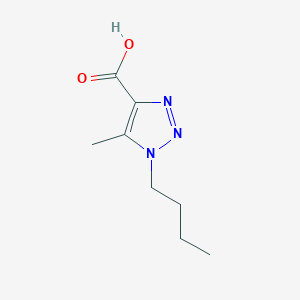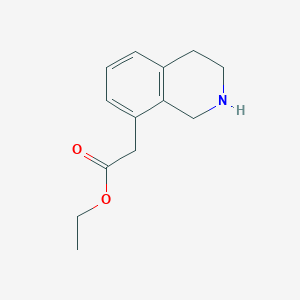
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an ethyl ester group attached to a tetrahydroisoquinoline moiety, which is a bicyclic structure containing a benzene ring fused to a piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The resulting intermediate can then be esterified with ethyl acetate to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.
化学反应分析
Types of Reactions
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ester group to an alcohol, resulting in the formation of 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)ethanol.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates to introduce various functional groups onto the tetrahydroisoquinoline ring.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines. These products can exhibit different biological activities and may be used in various scientific research applications.
科学研究应用
In medicinal chemistry, it serves as a scaffold for the development of novel therapeutic agents targeting neurodegenerative disorders, infectious diseases, and cancer . In biology, it is used as a tool compound to study the mechanisms of action of tetrahydroisoquinoline derivatives and their interactions with biological targets. In the chemical industry, it is employed as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety can bind to enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby increasing the levels of dopamine and serotonin in the brain . This mechanism is relevant to its potential use in treating neurodegenerative disorders and mood disorders.
相似化合物的比较
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline, 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)ethanol, and 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetic acid. These compounds share the tetrahydroisoquinoline core but differ in their functional groups and biological activities. The presence of the ethyl ester group in this compound enhances its lipophilicity and may improve its ability to cross biological membranes, making it a unique and valuable compound for scientific research .
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)8-11-5-3-4-10-6-7-14-9-12(10)11/h3-5,14H,2,6-9H2,1H3 |
InChI 键 |
DRQFYPQPLKNFKG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC=CC2=C1CNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



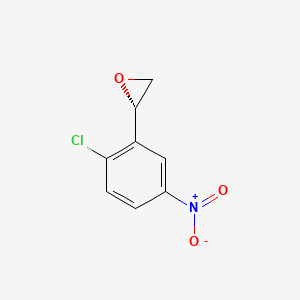

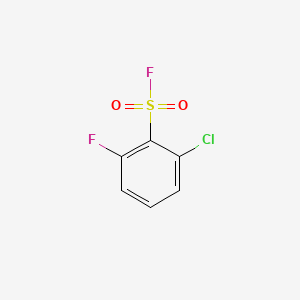
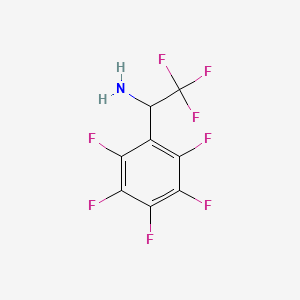
![4-[3-(Aminomethyl)phenyl]benzaldehyde](/img/structure/B15311094.png)

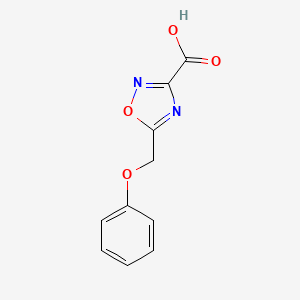

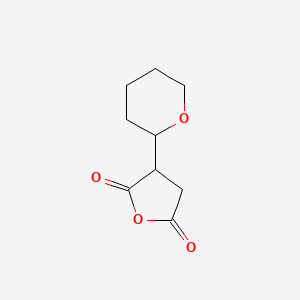
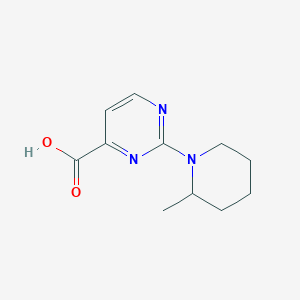
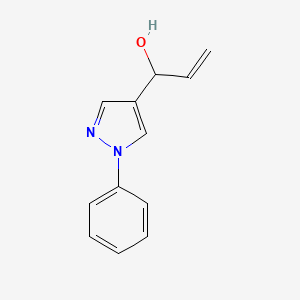
![rac-tert-butyl(1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15311127.png)
